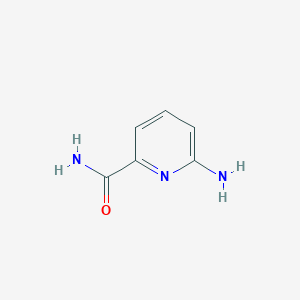

6-Aminopyridine-2-carboxamide

Descripción general

Descripción

6-Aminopyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Biochemical Pathways

, it is known that similar compounds play a role in the biosynthetic pathways of vitamin B3 components. These components are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Análisis Bioquímico

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions between the aminopyridine and the active sites of the enzymes or proteins .

Cellular Effects

The cellular effects of 6-Aminopyridine-2-carboxamide are currently not well-documented. Aminopyridines have been shown to influence cell function in various ways. For instance, they have been implicated in the modulation of ion channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that aminopyridines can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Aminopyridines have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Aminopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Aminopyridines are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Aminopyridines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Actividad Biológica

6-Aminopyridine-2-carboxamide (6-APCA) is an organic compound known for its diverse biological activities and potential therapeutic applications. Its unique structure, featuring an amino group at the sixth position and a carboxamide group at the second position of the pyridine ring, significantly influences its biological properties. This article delves into the various aspects of 6-APCA's biological activity, including antimicrobial effects, neuropharmacological potential, and its interactions with various biological targets.

- Molecular Formula : C₆H₇N₃O

- Molecular Weight : 137.14 g/mol

- Structure : The compound consists of a pyridine ring with specific substitutions that enhance its biological activity.

Antimicrobial Activity

Research indicates that 6-APCA exhibits notable antimicrobial properties. It has been investigated for its efficacy against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 12.5 µg/mL |

| Candida albicans | Fungicidal | 25 µg/mL |

| Mycobacterium tuberculosis | Bacteriostatic | Variable MIC depending on derivatives |

Studies have shown that derivatives of 6-APCA can enhance its antimicrobial activity, particularly against Mycobacterium tuberculosis, where compounds exhibit both bacteriostatic and bactericidal effects in vitro . The mechanism behind this activity often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

6-APCA has garnered attention for its potential role in neuroscience. It is known to influence neuronal excitability and synaptic transmission, primarily through its action on potassium channels:

- Mechanism of Action : By blocking potassium channels, 6-APCA increases neuronal excitability, which may enhance neurotransmitter release.

- Potential Applications : This property positions 6-APCA as a candidate for treating neurological disorders such as multiple sclerosis and spinal cord injuries .

Case Study: Neurotransmitter Release Enhancement

In a study examining the effects of 6-APCA on synaptic transmission, researchers found that application of the compound led to a significant increase in neurotransmitter release in neuronal cultures. This suggests that 6-APCA may facilitate synaptic plasticity, which is crucial for learning and memory processes.

Structure-Activity Relationship (SAR)

The biological activity of 6-APCA can be influenced by structural modifications. A comparative analysis with other aminopyridines reveals insights into how variations in substitution patterns affect activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-Aminopyridine | Amino group at position 6 | Primarily acts as a potassium channel blocker |

| 2-Aminopyridine | Amino group at position 2 | Known for its role in RNA probing |

| 4-Aminopyridine | Amino group at position 4 | Used in treating certain types of neuropathies |

This table illustrates how different substitutions can lead to distinct biological activities, emphasizing the importance of molecular design in drug development.

Potential Therapeutic Applications

The diverse biological activities of 6-APCA suggest several therapeutic applications:

- Antimicrobial Agents : Due to its efficacy against various pathogens, it may serve as a basis for developing new antibiotics.

- Neuropharmacology : Its ability to enhance neurotransmitter release positions it as a potential treatment for neurodegenerative diseases.

- Metal-Organic Frameworks (MOFs) : Research indicates that 6-APCA can form stable coordination complexes with metal ions, leading to applications in catalysis and gas separation technologies.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Aminopyridine-2-carboxamide has the molecular formula and a molecular weight of 137.14 g/mol. It features a pyridine ring substituted with an amino group at the sixth position and a carboxamide group at the second position. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 6-APCA exhibits bactericidal and fungicidal properties against pathogens such as Staphylococcus aureus and Candida albicans. While promising, further clinical studies are necessary to establish its efficacy and safety profiles in therapeutic settings .

Neuroscience Applications

6-APCA has been studied for its effects on neuronal excitability and synaptic transmission. It is believed to enhance neurotransmitter release by blocking potassium channels, making it a candidate for treating neurological disorders like multiple sclerosis and spinal cord injuries .

Potential Antitumor Activity

Investigations into substituted derivatives of 6-APCA have identified them as potent inhibitors of Src/Abl kinases, showing significant antiproliferative activity against various tumor cell lines. Some derivatives have demonstrated complete tumor regressions in animal models, indicating potential for oncology applications .

Materials Science

Metal-Organic Frameworks (MOFs)

6-APCA has been explored as a ligand for developing MOFs, which are porous materials useful in gas adsorption, separation, and catalysis. Studies suggest that 6-APCA can form stable coordination complexes with metal ions, leading to the creation of MOFs with specific functionalities .

Biochemical Applications

Binding Affinity Studies

Research on 6-APCA's interactions with various receptors highlights its binding affinity to potassium channels, influencing neuronal signaling pathways. These interactions may enhance synaptic transmission, making it significant in neuropharmacology .

Electrocatalytic Processes

An electrochemical method has been developed for the carboxylation of 2-amino-5-bromopyridine using CO₂ in ionic liquids, yielding 6-aminonicotinic acid. This sustainable approach avoids toxic solvents and demonstrates the compound's versatility in chemical synthesis .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against Staphylococcus aureus and Candida albicans |

| Neurological disorders | Enhances neurotransmitter release; potential for MS treatment | |

| Antitumor activity | Shows antiproliferative activity; complete tumor regression in models | |

| Materials Science | Development of MOFs | Forms stable complexes with metal ions; applications in gas adsorption |

| Biochemical Applications | Binding affinity studies | Influences potassium channel conductance; impacts neuronal signaling |

| Electrocatalytic processes | Sustainable synthesis method developed using CO₂ |

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 6-APCA on synaptic transmission in rodent models. Results indicated that administration led to increased neurotransmitter release at synaptic junctions, suggesting a mechanism that could be exploited for therapeutic interventions in neurological disorders.

Case Study 2: Antitumor Efficacy

In a xenograft model of chronic myelogenous leukemia (CML), a derivative of 6-APCA demonstrated significant tumor regression with minimal toxicity, paving the way for further clinical trials aimed at cancer treatment.

Propiedades

IUPAC Name |

6-aminopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCLYUPGGZECHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326006 | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13538-41-5 | |

| Record name | 13538-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.